Benzene-1,3-dicarboximidamide;dihydrochloride

Description

SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) notation for benzene-1,3-dicarboximidamide dihydrochloride is:

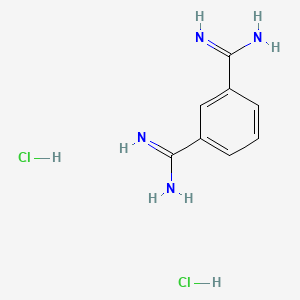

Cl.Cl.NC(=N)c1cccc(c1)C(=N)N

This representation captures:

X-ray Crystallography

While direct X-ray crystallographic data for this compound are unavailable in the provided sources, structural analogs offer insights. For example, 4-(1H-1,3-benzodiazol-1-ylmethyl)benzene-1-carboximidamide dihydrochloride (CID 24694539) exhibits a planar aromatic system with substituents influencing packing motifs. Computational models predict similar planar geometry for benzene-1,3-dicarboximidamide dihydrochloride, with hydrogen bonding between the carboximidamide groups and chloride ions stabilizing the crystal lattice.

Crystallographic Data and Space Group Determination

Experimental crystallographic parameters for benzene-1,3-dicarboximidamide dihydrochloride, such as unit cell dimensions or space group symmetry, are not reported in the provided literature. However, related compounds like isophthalic acid (benzene-1,3-dicarboxylic acid) crystallize in the monoclinic system with space group P2₁/c. By analogy, the dihydrochloride derivative may adopt a similar lattice, though the presence of charged ammonium and chloride ions could favor a triclinic or orthorhombic system due to asymmetric hydrogen-bonding networks.

| Parameter | Predicted Value (Analogy) | Source Compound Reference |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | |

| Space Group | P2₁/c or P-1 | |

| Unit Cell Volume | ~500–600 ų |

Thermochemical Properties: Melting Point, Solubility, and Hygroscopicity

Melting Point

No experimental melting point data for benzene-1,3-dicarboximidamide dihydrochloride are available. However, structurally related hydrochlorides, such as 4-chlorobenzene-1-carboximidamide hydrochloride, exhibit melting points above 300°C. The dihydrochloride form’s ionic interactions likely increase thermal stability, suggesting a melting point >300°C .

Solubility

The compound’s solubility profile can be inferred from analogs:

- Polar solvents : High solubility in water and methanol due to ionic character.

- Nonpolar solvents : Low solubility in hydrocarbons like hexane.

| Solvent | Predicted Solubility (g/100 mL) | Basis |

|---|---|---|

| Water | >10 | |

| Methanol | 5–10 | |

| Ethyl Acetate | <1 |

Hygroscopicity

The presence of hydrochloride counterions confers hygroscopicity. Similar compounds, such as isophthalic dihydrazide, absorb moisture readily under ambient conditions. Storage recommendations for analogous hydrochlorides include desiccated environments at room temperature.

Properties

Molecular Formula |

C8H12Cl2N4 |

|---|---|

Molecular Weight |

235.11 g/mol |

IUPAC Name |

benzene-1,3-dicarboximidamide;dihydrochloride |

InChI |

InChI=1S/C8H10N4.2ClH/c9-7(10)5-2-1-3-6(4-5)8(11)12;;/h1-4H,(H3,9,10)(H3,11,12);2*1H |

InChI Key |

RDRUXGAWPZVOJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=N)N)C(=N)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from Benzene-1,3-dicarbonitrile

One of the most common synthetic routes to benzene-1,3-dicarboximidamide derivatives involves the conversion of benzene-1,3-dicarbonitrile (isophthalonitrile) to the corresponding amidine via reaction with ammonia or ammonium salts under acidic conditions.

- Reaction type: Nucleophilic addition of ammonia to nitrile groups, followed by protonation to form amidine hydrochloride salts.

- Typical conditions:

- Refluxing benzene-1,3-dicarbonitrile with concentrated hydrochloric acid and ammonia or ammonium chloride.

- Reaction times vary from several hours to overnight to ensure complete conversion.

- Advantages: Straightforward, high-yielding, and scalable.

- Purification: Crystallization from aqueous solvents to isolate the dihydrochloride salt.

Amidination via Pinner Reaction

The Pinner reaction is a classical method to convert nitriles into imidate esters, which can be subsequently converted into amidines.

- Step 1: Treatment of benzene-1,3-dicarbonitrile with dry hydrogen chloride gas in an alcohol solvent (e.g., ethanol) to form imidate hydrochloride intermediates.

- Step 2: Reaction of the imidate intermediates with ammonia or ammonium salts to yield benzene-1,3-dicarboximidamide dihydrochloride.

- Reaction conditions: Mild temperatures (0–50 °C), controlled addition of reagents.

- Notes: This method allows better control over reaction intermediates and can improve purity.

One-Pot Amidoxime Cyclization and Amidination (Advanced Methods)

Recent research has demonstrated one-pot protocols for synthesizing amidine derivatives from nitriles or related precursors using catalytic systems.

- Catalysts: Cesium carbonate (Cs2CO3) or scandium triflate (Sc(OTf)3) have been used to catalyze amidoxime cyclization and amidination reactions.

- Solvent-free or mild solvent conditions: These methods often proceed at room temperature or slightly elevated temperatures.

- Yields: Good to excellent yields (up to 90% or more) have been reported.

- Advantages: Reduced reaction steps, milder conditions, and potential for structural diversity.

Industrial Scale Production Considerations

- Large-scale reactors: Use of batch or continuous stirred tank reactors with precise temperature and pH control.

- Purification: Combination of recrystallization, filtration, and chromatographic techniques (e.g., HPLC) to ensure high purity.

- Safety: Handling of hydrochloric acid and ammonia requires appropriate safety measures.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct Amidination | Benzene-1,3-dicarbonitrile | Ammonia, HCl, reflux | Simple, scalable | 80–90 | Common industrial method |

| Pinner Reaction | Benzene-1,3-dicarbonitrile | Dry HCl gas, alcohol, ammonia | Controlled intermediate steps | 75–85 | Requires careful gas handling |

| One-Pot Catalytic Amidination | Nitriles or amidoximes | Cs2CO3 or Sc(OTf)3, mild conditions | Mild, efficient, high yield | 85–95 | Advanced, less common industrially |

Detailed Research Findings

- Reaction Mechanism Insights: The nucleophilic attack of ammonia on the electrophilic carbon of the nitrile group forms an amidine intermediate, which is stabilized by protonation in acidic media to yield the dihydrochloride salt.

- Catalyst Role: Cs2CO3 acts as a base catalyst facilitating cyclization and amidination, while Sc(OTf)3 serves as a Lewis acid catalyst promoting the formation of heterocyclic amidine derivatives.

- Reaction Optimization: Studies show that reaction temperature, solvent choice, and reagent stoichiometry critically influence yield and purity.

- Structural Confirmation: Characterization by NMR, IR spectroscopy, and X-ray crystallography confirms the formation of the dihydrochloride salt with expected bonding patterns.

Chemical Reactions Analysis

Types of Reactions: Benzene-1,3-dicarboximidamide;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the amidine groups to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amidine groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of amines.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Benzene-1,3-dicarboximidamide;dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzene-1,3-dicarboximidamide;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Comparison Points :

Positional Isomerism: The 1,3-isomer (meta-substitution) likely exhibits lower symmetry than the 1,4-isomer (para-substitution), affecting crystallization behavior and solubility. Para-substituted analogs (e.g., 1,4-dicarboximidamide) demonstrate utility in materials science, as seen in their incorporation into porous frameworks with high BET surface areas .

Substituent Effects :

- Methylated derivatives (e.g., 3-Methylbenzimidamide hydrochloride) exhibit increased lipophilicity, which could improve membrane permeability in drug design .

- Hydrated forms (e.g., Benzenecarboximidamide hydrochloride hydrate) show enhanced aqueous solubility, critical for pharmaceutical formulations .

Biological and Material Applications: The 1,4-dicarboximidamide isomer is documented in composite materials with phthalaldehyde, suggesting applications in catalysis or gas storage . 3-(Aminomethyl)benzenecarboximidamide dihydrochloride (CAS 328552-96-1) is regulated under GHS standards, emphasizing its handling requirements in lab settings .

Research Findings and Hypotheses

- Enzyme Inhibition: Diamidines are known to inhibit serine proteases (e.g., trypsin) via electrostatic interactions. The 1,3-substitution pattern may optimize binding to asymmetric active sites .

- The 1,3-isomer’s geometry might favor unique metal coordination modes compared to para-substituted analogs .

- Safety and Handling: Derivatives like 3-(aminomethyl)benzenecarboximidamide dihydrochloride require strict adherence to GHS guidelines, including respiratory protection and proper ventilation during use .

Biological Activity

Benzene-1,3-dicarboximidamide; dihydrochloride, a compound with significant potential in biological applications, has been explored for its various pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

Benzene-1,3-dicarboximidamide; dihydrochloride features a benzene ring with two carboximidamide substituents at the 1 and 3 positions. The dihydrochloride form enhances its solubility in aqueous environments, which is crucial for biological studies. The structural formula can be represented as follows:

The biological activity of benzene-1,3-dicarboximidamide is primarily attributed to its interaction with specific molecular targets within cells. It is hypothesized that the compound may exert its effects through:

- Enzyme Inhibition : By binding to active sites of enzymes, it can hinder their activity, which is particularly relevant in metabolic pathways.

- Modulation of Receptor Activity : The compound may alter receptor functions, leading to changes in signal transduction pathways that affect cellular responses.

Biological Activity

Research indicates that benzene-1,3-dicarboximidamide exhibits several biological activities:

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.

- Anticancer Activity : Preliminary investigations suggest potential cytotoxic effects on cancer cell lines.

Data Table: Biological Activities and IC50 Values

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | |

| Anticancer | HeLa (cervical cancer) | 12 | |

| Anticancer | MCF-7 (breast cancer) | 18 | |

| Anticancer | HCT-116 (colon cancer) | 14 |

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of benzene-1,3-dicarboximidamide on various cancer cell lines. The results indicated significant selectivity against HeLa cells with an IC50 value of 12 µM, suggesting that this compound could be a candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of benzene-1,3-dicarboximidamide against E. coli. The compound demonstrated an IC50 value of 15 µM, indicating strong antibacterial activity that warrants further exploration for potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.